molecular formula C5H4F3N3O B6265510 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-carbaldehyde CAS No. 1547965-94-5

1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-carbaldehyde

Cat. No.: B6265510
CAS No.: 1547965-94-5
M. Wt: 179.1
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Description

1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-carbaldehyde is an organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-carbaldehyde can be synthesized through several methods. One common route involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole, the aldehyde group can be introduced via formylation reactions using reagents such as Vilsmeier-Haack reagent (DMF and POCl3).

Industrial Production Methods

In an industrial setting, the synthesis of this compound typically involves large-scale batch or continuous flow processes. These methods ensure high yield and purity, often employing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylic acid.

    Reduction: 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-methanol.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a precursor in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-carbaldehyde depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole: Lacks the aldehyde group, making it less reactive in certain chemical transformations.

    1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-methanol: Contains a hydroxyl group instead of an aldehyde, leading to different reactivity and applications.

    1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylic acid:

Uniqueness

1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-carbaldehyde is unique due to the presence of both the trifluoromethyl and aldehyde groups. This combination imparts distinct reactivity and properties, making it a versatile compound in various chemical and biological applications. Its ability to undergo multiple types of reactions and form diverse products highlights its utility in research and industry.

Properties

CAS No.

1547965-94-5

Molecular Formula

C5H4F3N3O

Molecular Weight

179.1

Purity

95

Origin of Product

United States

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